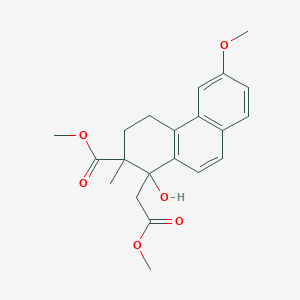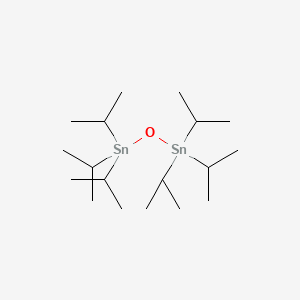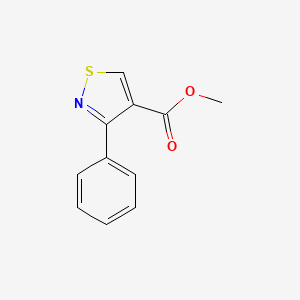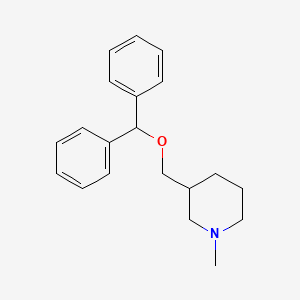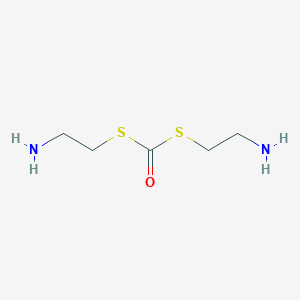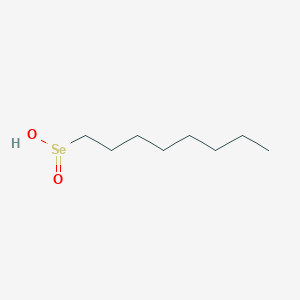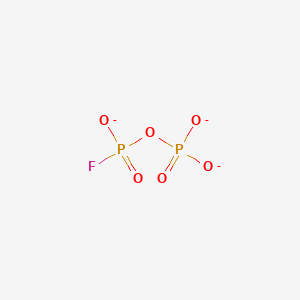![molecular formula C13H21NO2 B14716309 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one CAS No. 21964-66-9](/img/structure/B14716309.png)
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one is an organic compound with the molecular formula C13H21NO2 It is characterized by the presence of a morpholine ring attached to a cyclooctanone structure via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one typically involves the reaction of cyclooctanone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where cyclooctanone, morpholine, and formaldehyde are reacted under acidic conditions to form the desired product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone derivatives, while reduction can produce cyclooctanol derivatives.
Aplicaciones Científicas De Investigación
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Morpholin-4-yl-2-oxo-ethyl)-isoindole-1,3-dione: This compound also contains a morpholine ring and is used in similar research applications.
Cyclooctanone derivatives: Other derivatives of cyclooctanone with different substituents can exhibit similar chemical properties and reactivity.
Uniqueness
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one is unique due to its specific combination of a morpholine ring and a cyclooctanone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
21964-66-9 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylmethylidene)cyclooctan-1-one |
InChI |
InChI=1S/C13H21NO2/c15-13-6-4-2-1-3-5-12(13)11-14-7-9-16-10-8-14/h11H,1-10H2 |
Clave InChI |
GKJBSUYCSBLNAS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=O)C(=CN2CCOCC2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


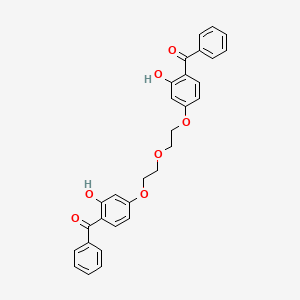
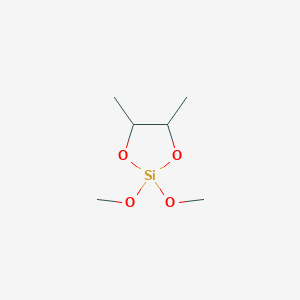
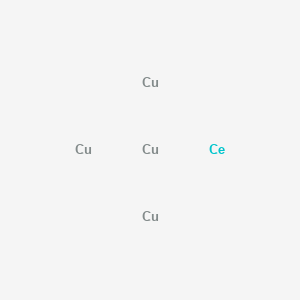

![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)

